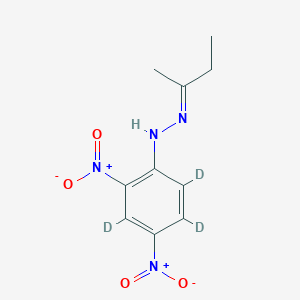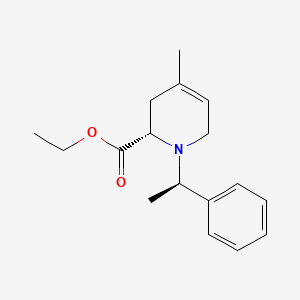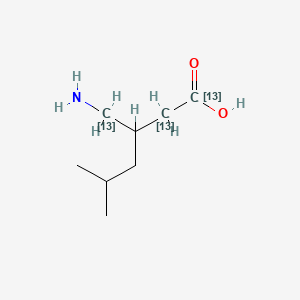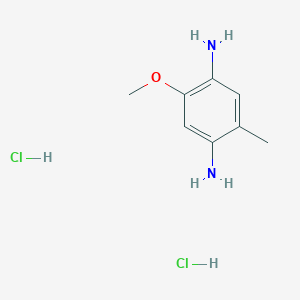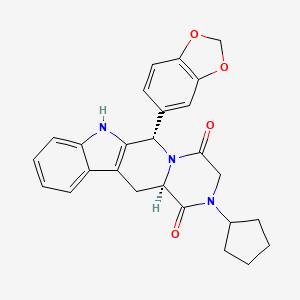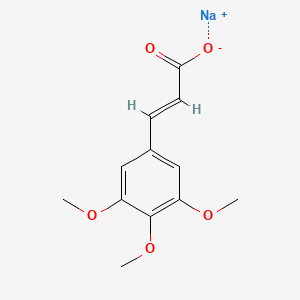
Sodium 3,4,5-Trimethoxycinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3,4,5-Trimethoxycinnamate is a chemical compound with the molecular formula C12H13NaO5 and a molecular weight of 260.22 g/mol . It is the sodium salt of 3,4,5-trimethoxycinnamic acid and appears as a white to almost white powder or crystal . This compound is used primarily for laboratory research purposes.
作用機序
Target of Action
Sodium 3,4,5-Trimethoxycinnamate (STMC) primarily targets macrophages and adipocytes . It also interacts with Trypanosoma cruzi , a parasite responsible for Chagas disease . In the context of inflammation, STMC targets key transcription factors such as Nuclear Factor kappa B (NF-κB) and Nuclear Factor Erythroid 2-Related Factor (Nrf2) .
Mode of Action
STMC suppresses inflammation in macrophages and blocks macrophage-adipocyte interaction . It reduces the release of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β, as well as NO/iNOS and PGE2/COX-2 levels in RAW264.7 cells . Furthermore, it reduces phospho-IκB and phospho-p65 proteins, accompanied by a reduction in total IκB in RAW264.7 cells . STMC also enhances DNA binding of Nrf2 and increases ARE-luciferase activity .
In the context of Trypanosoma cruzi, STMC induces oxidative stress and mitochondrial damage, leading to the formation of pores and leakage of cytoplasmic content .
Biochemical Pathways
STMC affects the NF-κB and Nrf2 pathways, which play critical roles in inflammation . NF-κB is responsible for the transcriptional control of pro-inflammatory genes, while Nrf2 regulates the expression of antioxidant proteins .
Result of Action
STMC produces anti-inflammatory and antioxidant activities in macrophages . It also prevents inflammation in macrophage-adipocyte co-culture . The effect of STMC on glucose uptake in adipocytes is proposed to be linked to activation of AMPK . In the context of Trypanosoma cruzi, STMC exhibits trypanocidal activity .
Action Environment
The action, efficacy, and stability of STMC can be influenced by various environmental factors, including the presence of other cells (such as adipocytes), the inflammatory state of the environment, and the presence of pathogens like Trypanosoma cruzi
生化学分析
Biochemical Properties
It is known that its methyl ester, Methyl 3,4,5-trimethoxycinnamate, has shown anti-inflammatory effects in macrophages
Cellular Effects
Methyl 3,4,5-trimethoxycinnamate, a related compound, has been shown to suppress inflammation in RAW264.7 macrophages and block macrophage–adipocyte interaction
Molecular Mechanism
Methyl 3,4,5-trimethoxycinnamate has been shown to suppress the release of TNFα, IL-6, and IL-1β, as well as NO/iNOS and PGE2/COX-2 levels in RAW264.7 cells . It also resulted in enhanced DNA binding of Nrf2 and an increase in ARE-luciferase activity
準備方法
Synthetic Routes and Reaction Conditions
Sodium 3,4,5-Trimethoxycinnamate can be synthesized through the esterification of 3,4,5-trimethoxycinnamic acid followed by neutralization with sodium hydroxide. The reaction typically involves the use of methanol as a solvent and sulfuric acid as a catalyst .
Industrial Production Methods
the general approach involves large-scale esterification and neutralization processes similar to those used in laboratory synthesis .
化学反応の分析
Types of Reactions
Sodium 3,4,5-Trimethoxycinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: 3,4,5-Trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxybenzyl alcohol.
Substitution: Various substituted cinnamates depending on the nucleophile used.
科学的研究の応用
Sodium 3,4,5-Trimethoxycinnamate has several scientific research applications:
類似化合物との比較
Sodium 3,4,5-Trimethoxycinnamate is unique compared to other similar compounds due to its specific substitution pattern on the cinnamate backbone. Similar compounds include:
3,4,5-Trimethoxycinnamic Acid: The parent acid form.
Methyl 3,4,5-Trimethoxycinnamate: The methyl ester form, known for its anti-inflammatory properties.
p-Methoxycinnamic Acid: A related compound with a single methoxy group.
These compounds share similar chemical properties but differ in their specific applications and biological activities .
特性
CAS番号 |
127427-04-7 |
|---|---|
分子式 |
C12H13NaO5 |
分子量 |
260.22 g/mol |
IUPAC名 |
sodium;3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O5.Na/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3;/h4-7H,1-3H3,(H,13,14);/q;+1/p-1 |
InChIキー |
CNDQKFLPUDASFN-UHFFFAOYSA-M |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)[O-].[Na+] |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine](/img/new.no-structure.jpg)
